molecular formula C20H18S2 B12044233 Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis- CAS No. 3462-50-8

Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-

Cat. No.: B12044233
CAS No.: 3462-50-8
M. Wt: 322.5 g/mol
InChI Key: BPVGQNVAINNDNI-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- is an organic compound with the molecular formula C20H18S2 It is characterized by the presence of two benzene rings connected by a thioether linkage to a central phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.

    Substitution: Nitration with nitric acid and sulfuric acid; sulfonation with sulfur trioxide; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene rings.

Scientific Research Applications

Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- involves its interaction with molecular targets through its thioether and aromatic groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1-methylethylidene)bis-: Similar structure but with a methylethylidene group instead of phenylethylidene.

    Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a butyne linkage instead of thioether.

    Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-: Features a pentanediyl linkage.

Uniqueness

Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- is unique due to its thioether linkage and phenylethylidene group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the investigation of biological activities.

Properties

CAS No.

3462-50-8

Molecular Formula

C20H18S2

Molecular Weight

322.5 g/mol

IUPAC Name

1,1-bis(phenylsulfanyl)ethylbenzene

InChI

InChI=1S/C20H18S2/c1-20(17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

BPVGQNVAINNDNI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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